4-(4-Methoxyphenyl)-3-methylbenzoic acid
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Overview
Description
4-(4-Methoxyphenyl)-3-methylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a methoxy group at the para position of the phenyl ring and a methyl group at the meta position of the benzoic acid ring
Mechanism of Action
Target of Action
Similar compounds such as 4-phenylbutyric acid (4-pba) have been shown to exhibit inhibitory activity against histone deacetylases (hdacs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Mode of Action
It’s worth noting that similar compounds like 4-pba act as chemical chaperones, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
Compounds with similar structures, such as 4-pba, have been found to impact the protein folding process and the ubiquitin–proteasome system . This system is responsible for degrading misfolded proteins, and disruption of this system can lead to the accumulation of aggregated unfolded proteins .
Pharmacokinetics
For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product by gut microbiota derived from biofunctional polyphenols, undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Result of Action
Similar compounds like 4-pba have been found to exhibit neuroprotective effects, potentially making them viable therapeutic agents against neurodegenerative diseases .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of various organic compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 4-Methoxyphenylboronic acid, which is used in Suzuki-Miyaura cross-coupling reactions
Cellular Effects
Compounds with similar structures have shown potential neuroprotective and anti-inflammatory properties
Molecular Mechanism
It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-methylbenzoic acid.
Grignard Reaction: A Grignard reagent is prepared from 4-methoxybenzyl chloride and magnesium in anhydrous ether. This reagent is then reacted with 3-methylbenzoic acid to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the desired carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as:
Catalytic Coupling: Utilizing palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form the desired product with high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Hydroxyphenyl-3-methylbenzoic acid.
Reduction: 4-(4-Methoxyphenyl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-3-methylbenzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid.
4-Methoxybenzoic acid: Lacks the methyl group present in 4-(4-Methoxyphenyl)-3-methylbenzoic acid.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
This compound is unique due to the presence of both a methoxy and a methyl group on the benzoic acid core, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSVFQKWZCFKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689166 |
Source
|
Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108478-59-7 |
Source
|
Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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